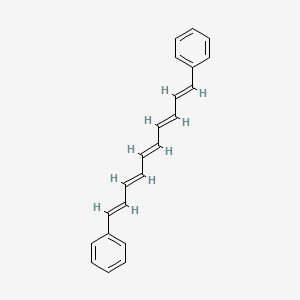

(1E,3E,5E,7E,9E)-1,10-Diphenyldeca-1,3,5,7,9-pentaene

Descripción general

Descripción

“Benzene, 1,1’-(1,3,5,7,9-decapentaene-1,10-diyl)bis-” is a chemical compound with the molecular formula C22H20 . It has a molecular weight of 284.3942 . The IUPAC Standard InChI for this compound is InChI=1S/C22H20/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h1-20H/b2-1+,5-3+,6-4+,15-9+,16-10+ .

Molecular Structure Analysis

The structure of “Benzene, 1,1’-(1,3,5,7,9-decapentaene-1,10-diyl)bis-” contains a total of 43 bonds; 23 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, and 2 six-membered rings .Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1,1’-(1,3,5,7,9-decapentaene-1,10-diyl)bis-” include its molecular weight of 284.3942 and its ionization energy determinations of 7.05 PE and 7.4 DER .Aplicaciones Científicas De Investigación

Chemistry of Enol Ethers and Polyenes

Research on compounds related to Benzene, 1,1'-(1,3,5,7,9-decapentaene-1,10-diyl)bis- includes the synthesis of polyenes and enol ethers. Makin, Dymshakova, and Granenkina (1986) explored the chemistry of enol ethers and synthesized various derivatives including 2,2'-(1,3,5,7,9-Decapentaene-1,10-diyl)bis(1,3,3-trimethylindoleninium) salts, contributing to the understanding of polyene chemistry (Makin, Dymshakova, & Granenkina, 1986).

Fluorescence and Luminescent Materials

Benzene-based compounds are integral to the development of fluorescent dyes and luminescent materials. Beppu et al. (2015) investigated 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel green fluorophore, demonstrating its potential for imaging applications and displays due to its high fluorescence emission and photostability (Beppu et al., 2015).

Isocyanate Synthesis and Applications

1,3-Bis(isocyanatomethyl)benzene, related to Benzene, 1,1'-(1,3,5,7,9-decapentaene-1,10-diyl)bis-, is used in various industries, including optical polymers and automotive. Jianxun et al. (2018) studied the optimization of its synthesis, highlighting its applications in industries requiring high-quality performance materials (Jianxun et al., 2018).

Anion Transport and Electronic Structure Studies

Studies on derivatives of Benzene, 1,1'-(1,3,5,7,9-decapentaene-1,10-diyl)bis- also include the investigation of anion transport and electronic structures. Peng et al. (2016) demonstrated that modifications of 1,3-Bis(benzimidazol-2-yl)benzene can significantly enhance anionophoric activity, which is vital for understanding molecular transport mechanisms (Peng et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds like lutein, a type of xanthophyll, have been found to be present in a concentrated area of the macula, a small area of the retina responsible for central vision . The natural concentration of such compounds is hypothesized to help protect from oxidative stress and high-energy light .

Mode of Action

Compounds like lutein, which are xanthophylls, have antioxidant activity and react with active oxygen species, producing biologically active degradation products . They can also inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties .

Biochemical Pathways

It’s worth noting that similar compounds like β-carotene are essential for studies involving antioxidant activity, metabolic pathways, and nutritional biochemistry .

Result of Action

Similar compounds like lutein have been shown to decrease the risk for eye diseases such as age-related macular degeneration (amd) by increasing macula pigmentation .

Propiedades

IUPAC Name |

[(1E,3E,5E,7E,9E)-10-phenyldeca-1,3,5,7,9-pentaenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h1-20H/b2-1+,5-3+,6-4+,15-9+,16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODIXMQDAGGDJQ-GDHZPREYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-41-2 | |

| Record name | Benzene, 1,1'-(1,3,5,7,9-decapentaene-1,10-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID](/img/structure/B3050920.png)

![1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3050930.png)